Phoratoxon sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRHKXGEYNVPDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042284 |

Source

|

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-05-8 |

Source

|

| Record name | Phorate oxon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phorate Oxon Sulfoxide: Chemical Structure, Properties, and Toxicological Significance

Abstract

This technical guide provides a comprehensive overview of Phorate Oxon Sulfoxide, a significant metabolite of the organophosphate insecticide Phorate. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical structure, physicochemical properties, and toxicological implications. We will delve into its formation, mechanism of action as an acetylcholinesterase inhibitor, and its relevance in environmental and toxicological studies. This guide aims to be a definitive resource by consolidating available scientific data, providing clear visual representations of its chemical nature, and citing authoritative sources for further investigation.

Introduction and Clarification of Terms

It is imperative to begin by clarifying a potential point of confusion in nomenclature. The subject of this guide is Phorate Oxon Sulfoxide , a chemical entity with the CAS number 2588-05-8.[1][2][3][4][5] This compound is a degradation product of the insecticide Phorate.[1][6]

It is crucial to distinguish Phorate Oxon Sulfoxide from Phoratoxin , a completely different substance. Phoratoxins are toxic peptides found in the American mistletoe plant (Phoradendron serotinum).[7][8] These toxins have a distinct mechanism of action, primarily causing cell lysis by disrupting cell membranes.[7][8] This guide will focus exclusively on the chemical and toxicological properties of Phorate Oxon Sulfoxide.

Phorate is an organothiophosphate insecticide and acaricide applied to soil and plants.[9] In the environment and within organisms, Phorate undergoes metabolic transformation, leading to the formation of several metabolites, including Phorate Oxon Sulfoxide.[9] These metabolites are often more potent acetylcholinesterase inhibitors than the parent compound, making them of significant interest in toxicology.[9][10]

Chemical Structure and Identification

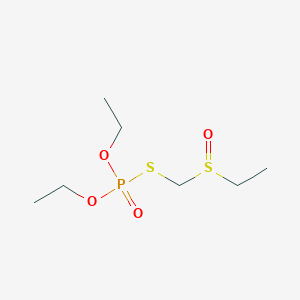

Phorate Oxon Sulfoxide is characterized by a central phosphorus atom double-bonded to an oxygen atom, with two ethoxy groups and a methylsulfinylethylthio group attached. The presence of the sulfoxide group is a result of the oxidation of the thioether in the parent Phorate molecule.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | [1] |

| CAS Number | 2588-05-8 | [1][4] |

| Molecular Formula | C7H17O4PS2 | [1][2][4] |

| Molecular Weight | 260.31 g/mol | [2][4][5] |

| Canonical SMILES | O=S(CSP(=O)(OCC)OCC)CC | [4] |

| InChI | InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | [4][11] |

| InChIKey | RCRHKXGEYNVPDK-UHFFFAOYSA-N | [4][11] |

Structural Diagram

Caption: 2D chemical structure of Phorate Oxon Sulfoxide.

Physicochemical Properties

The physical and chemical properties of Phorate Oxon Sulfoxide are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Source |

| Physical State | Colourless to Light Yellow Oil | [5] |

| Boiling Point | 150 °C at 0.2 Torr | [4][5] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [5] |

| Storage Temperature | 2-8°C | [11] |

Synthesis and Metabolic Formation

Phorate Oxon Sulfoxide is not typically synthesized for direct application but is formed through the metabolic oxidation of Phorate. This process can occur in various organisms, including insects, plants, and mammals, as well as in the soil.

Metabolic Pathway

The transformation of Phorate to Phorate Oxon Sulfoxide involves two primary oxidative steps:

-

Desulfuration: The thione sulfur (P=S) of Phorate is oxidized to an oxon (P=O), forming Phorate Oxon.

-

Sulfoxidation: The thioether sulfur is oxidized to a sulfoxide.

These reactions can occur in a different order, with the sulfoxidation of Phorate to Phorate Sulfoxide happening first, followed by desulfuration to yield Phorate Oxon Sulfoxide. These metabolic conversions are generally mediated by cytochrome P450 monooxygenases.

Caption: Metabolic activation pathways of Phorate.

Chemical Synthesis

While primarily a metabolite, the synthesis of Phorate Oxon Sulfoxide for analytical standards or research purposes would typically involve the controlled oxidation of Phorate or Phorate Oxon. A common method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[12][13] The synthesis of chiral sulfoxides can be achieved through asymmetric oxidation or by using chiral auxiliaries.[14][15]

Toxicological Profile and Mechanism of Action

The primary mechanism of toxicity for Phorate and its oxon metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.

Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The clinical signs of poisoning include muscle weakness, paralysis, respiratory failure, and in severe cases, death.[3]

The oxon metabolites of organophosphate pesticides, such as Phorate Oxon Sulfoxide, are generally more potent AChE inhibitors than their thione parent compounds.[9][10] The phosphorus atom in the oxon form is more electrophilic, making it more reactive towards the serine hydroxyl group in the active site of AChE, leading to irreversible phosphorylation and inactivation of the enzyme.

Relative Potency

Studies have shown that the oxidative metabolites of Phorate exhibit significantly higher anticholinesterase activity than the parent compound. The order of potency is generally as follows: Phorate < Phorate Sulfoxide < Phorate Sulfone < Phorate Oxon < Phorate Oxon Sulfoxide < Phorate Oxon Sulfone.[9] This highlights the critical role of metabolic activation in the toxicity of Phorate.

Analytical Methodologies

The detection and quantification of Phorate Oxon Sulfoxide in environmental and biological samples are typically performed using chromatographic techniques coupled with sensitive detectors.

Sample Preparation

Extraction of Phorate Oxon Sulfoxide from complex matrices such as soil, water, and biological tissues often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.

Instrumental Analysis

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticide residues.

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of Phorate Oxon Sulfoxide, particularly in complex biological matrices.

Conclusion

Phorate Oxon Sulfoxide is a highly toxic metabolite of the insecticide Phorate. Its significance lies in its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. Understanding its chemical structure, properties, and metabolic formation is essential for assessing the environmental and health risks associated with the use of Phorate. This technical guide has provided a consolidated overview of the current scientific knowledge on Phorate Oxon Sulfoxide to aid researchers in their toxicological and environmental studies.

References

-

Mistletoe - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Urech, K., & Baumgartner, S. (2015). Chemical Constituents of Viscum album L.: Implications for the Pharmaceutical Preparation of Mistletoe. Karger Publishers. Retrieved from [Link]

-

Maldini, M., et al. (2019). Phytochemical Composition and Antioxidant Activity of a Viscum album Mother Tincture. Molecules. Retrieved from [Link]

-

Urech, K., & Baumgartner, S. (2015). Chemical Constituents of Viscum album L.: Implications for the Pharmaceutical Preparation of Mistletoe. Karger Publishers. Retrieved from [Link]

-

Pan, Y., et al. (2020). Phytochemical profile and therapeutic potential of Viscum album L. PubMed. Retrieved from [Link]

-

Kleszken, E., et al. (2022). On Overview of Bioactive Compounds, Biological and Pharmacological Effects of Mistletoe (Viscum Album L). Pharmacophore. Retrieved from [Link]

-

Phoratoxin and viscotoxin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sauviat, M. P., et al. (1991). Effect of phoratoxin B, a toxin isolated from mistletoe, on frog skeletal muscle fibres. PubMed. Retrieved from [Link]

-

Phorate oxon sulfoxide - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

PHORATOXON SULFOXIDE - NMPA. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phoratoxon sulfone | C7H17O5PS2 | CID 17427 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phorate sulfoxide | C7H17O3PS3 | CID 17424 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gadepalli, R. S., et al. (2010). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. Retrieved from [Link]

-

Petrik, J., et al. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. PMC. Retrieved from [Link]

-

Gattuso, S., et al. (2003). Ligatoxin B, a new cytotoxic protein with a novel helix-turn-helix DNA-binding domain from the mistletoe Phoradendron liga. PMC. Retrieved from [Link]

-

Hajjar, N. P., & Hodgson, E. (1980). Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide- dependent monooxygenase of pig liver microsomes. PubMed. Retrieved from [Link]

-

Phorate oxon (Phoratoxon). | Download Scientific Diagram. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phorate | C7H17O2PS3 | CID 4790 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Wang, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. Retrieved from [Link]

-

Takamuku, T., et al. (2005). Hydration of the CH Groups in Dimethyl Sulfoxide Probed by NMR and IR. ResearchGate. Retrieved from [Link]

-

Grdadolnik, J., et al. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. MDPI. Retrieved from [Link]

-

IR spectrum and ¹H NMR spectrum of PFS. | Download Scientific Diagram. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. accustandard.com [accustandard.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PHORATE SULFOXIDE | 2588-05-8 [amp.chemicalbook.com]

- 6. Phorate sulfoxide | C7H17O3PS3 | CID 17424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mistletoe - Wikipedia [en.wikipedia.org]

- 8. Phoratoxin and viscotoxin - Wikipedia [en.wikipedia.org]

- 9. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phorate Oxon Sulfoxide | 2588-05-8 [sigmaaldrich.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phoratoxon Sulfoxide (CAS Number: 2588-05-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Potent Bioactive Metabolite

Phoratoxon sulfoxide, a formidable metabolite of the organophosphate insecticide phorate, represents a significant subject of study for toxicologists, environmental scientists, and drug development professionals. Its potent biological activity, primarily as a cholinesterase inhibitor, necessitates a thorough understanding of its chemical properties, metabolic fate, and analytical detection. This guide provides a comprehensive technical overview of Phoratoxon sulfoxide, consolidating available scientific knowledge to support research and development endeavors. While this molecule is predominantly recognized for its toxicological implications, the exploration of its structural motifs and mechanism of action can offer valuable insights for the design of novel therapeutic agents.

Chemical and Physical Properties

Phoratoxon sulfoxide is an organophosphate compound characterized by the presence of a sulfoxide group. Its chemical identity and key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2588-05-8 | [1] |

| Molecular Formula | C₇H₁₇O₄PS₂ | [1] |

| Molecular Weight | 260.31 g/mol | [1] |

| IUPAC Name | O,O-diethyl S-[(ethylsulfinyl)methyl] phosphorothioate | [2] |

| Synonyms | Phorate oxon sulfoxide, Phorate oxygen analog sulfoxide | [2] |

| Appearance | Pale yellow liquid (inferred from related compounds) | [3] |

| Boiling Point | 150 °C at 0.2 Torr | [4] |

| Density | 1.273 g/cm³ | [4] |

| SMILES | CCOP(=O)(OCC)SCS(=O)CC | [2] |

| InChI | InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | [2] |

Metabolic Formation and Pathway

Phoratoxon sulfoxide is not a compound that is synthesized for direct application but is rather a metabolic product of the insecticide Phorate. The metabolic transformation of Phorate is a critical aspect of its toxicology, as the metabolites are often more potent inhibitors of acetylcholinesterase than the parent compound.[5]

The metabolic pathway of Phorate is a multi-step process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[6][7] The key transformation steps leading to the formation of Phoratoxon sulfoxide are outlined below:

-

Oxidative Desulfuration: The initial step involves the oxidation of the thiono group (P=S) of Phorate to its oxon analog (P=O), forming Phorate oxon. This is a bioactivation step, as the oxon metabolites are significantly more potent cholinesterase inhibitors.[2]

-

Sulfoxidation: The thioether sulfur of Phorate or Phorate oxon is oxidized to a sulfoxide. The oxidation of Phorate oxon directly yields Phoratoxon sulfoxide.[7]

-

Further Oxidation: Phoratoxon sulfoxide can be further oxidized to Phoratoxon sulfone.[8]

The following diagram illustrates the metabolic pathway of Phorate, highlighting the formation of Phoratoxon sulfoxide.

Caption: Metabolic pathway of Phorate leading to Phoratoxon sulfoxide.

Mechanism of Action: Potent Acetylcholinesterase Inhibition

The primary mechanism of toxicity of Phoratoxon sulfoxide is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses in the cholinergic nervous system.[8] The potency of Phoratoxon sulfoxide as an AChE inhibitor is significantly greater than that of its parent compound, Phorate.

The table below presents a comparison of the inhibitory potency (IC₅₀ values) of Phorate and its various metabolites against cholinesterase. Lower IC₅₀ values indicate greater inhibitory potency.

| Compound | IC₅₀ (µM) | Relative Potency vs. Phorate | Source(s) |

| Phorate | 3100 | 1x | [8] |

| Phorate Sulfoxide | 1500 | ~2x | [8] |

| Phorate Sulfone | 40 | ~78x | [8] |

| Phoratoxon | 3 | ~1033x | [8] |

| Phoratoxon Sulfoxide | 0.9 | ~3444x | [8] |

| Phoratoxon Sulfone | 0.5 | ~6200x | [8] |

As the data clearly indicates, the oxidative metabolites of Phorate, particularly Phoratoxon sulfoxide and Phoratoxon sulfone, are exceptionally potent inhibitors of acetylcholinesterase. This significant increase in potency underscores the importance of understanding the metabolic fate of Phorate in assessing its overall toxicity.

The mechanism of AChE inhibition by organophosphates like Phoratoxon sulfoxide involves the phosphorylation of a serine residue in the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The accumulation of the neurotransmitter acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of toxic symptoms.

Synthesis of Phoratoxon Sulfoxide

Hypothetical Synthesis Protocol:

Reaction: Oxidation of Phorate oxon to Phoratoxon sulfoxide.

Reagents:

-

Phorate oxon (substrate)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) as the oxidant

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution for quenching

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve Phorate oxon in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0°C to control the exothermic oxidation reaction.

-

Oxidant Addition: Slowly add a solution of the oxidant (e.g., m-CPBA in dichloromethane) dropwise to the cooled Phorate oxon solution with constant stirring. The stoichiometry should be carefully controlled (approximately 1 equivalent of the oxidant) to favor the formation of the sulfoxide over the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the Phoratoxon sulfoxide.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Hypothetical workflow for the synthesis of Phoratoxon sulfoxide.

Toxicology and Safety

-

Phorate (Parent Compound): Oral LD₅₀ in rats is reported to be in the range of 1.1 to 3.7 mg/kg.[6]

-

Phorate Oxon (Primary Metabolite): Oral LD₅₀ in male rats is 0.88 mg/kg.[1][9]

Given that Phoratoxon sulfoxide is a more potent AChE inhibitor than Phorate oxon, it is reasonable to infer that its LD₅₀ value would be in a similar or even lower range, classifying it as extremely toxic. Exposure to Phoratoxon sulfoxide can cause a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[6]

Handling Precautions:

Due to its high acute toxicity, Phoratoxon sulfoxide should be handled only by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All waste materials contaminated with this compound must be disposed of as hazardous waste according to institutional and national regulations.

Analytical Methodology: QuEChERS and UPLC-MS/MS

The detection and quantification of Phoratoxon sulfoxide, along with other Phorate metabolites, in various matrices such as food and environmental samples are crucial for regulatory monitoring and risk assessment. A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[10][11]

Detailed Experimental Protocol for Analysis in Agricultural Products:

This protocol is adapted from established methods for the analysis of Phorate and its metabolites in food matrices.[10]

6.1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into a UPLC vial.

-

The sample is now ready for UPLC-MS/MS analysis.

-

Caption: QuEChERS workflow for sample preparation.

6.2. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive such as formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Phoratoxon sulfoxide and other metabolites need to be optimized.

Exemplary UPLC-MS/MS Parameters:

| Parameter | Setting |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | A suitable gradient to separate the metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | Specific precursor and product ions for Phoratoxon sulfoxide (to be determined empirically) |

Relevance for Drug Development

While Phoratoxon sulfoxide itself is a potent toxin, the study of its structure and mechanism of action can provide valuable insights for drug development professionals, particularly in the design of novel therapeutic agents targeting the cholinergic system.

7.1. Acetylcholinesterase Inhibitors as Therapeutics

Acetylcholinesterase inhibitors are a class of drugs used to treat various medical conditions, most notably Alzheimer's disease.[12] By increasing the levels of acetylcholine in the brain, these drugs can help to improve cognitive function. The design of new and more effective AChE inhibitors is an active area of research.[13] Understanding the binding interactions of potent inhibitors like Phoratoxon sulfoxide with the active site of AChE can inform the design of new therapeutic scaffolds.

7.2. The Sulfoxide Moiety in Drug Design

The sulfoxide functional group is present in a number of approved drugs and is a valuable moiety in medicinal chemistry.[14] It can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule. In some cases, a sulfoxide can be used as a prodrug, which is metabolized in vivo to the active sulfone.[14] The study of organophosphate sulfoxides could potentially lead to the development of novel prodrug strategies for targeted drug delivery.

7.3. Exploring Organophosphate Scaffolds for Therapeutic Use

While organophosphates are most commonly associated with toxicity, there is growing interest in exploring their potential for therapeutic applications beyond their use as insecticides.[7][15] By modifying the chemical structure of organophosphates to reduce their toxicity while retaining their ability to interact with specific biological targets, it may be possible to develop new drugs for a variety of diseases. The unique structural features of Phoratoxon sulfoxide could serve as a starting point for the design of such novel therapeutic agents.

Conclusion

Phoratoxon sulfoxide is a highly potent and toxic metabolite of the insecticide Phorate. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. A thorough understanding of its chemical properties, metabolic formation, and analytical detection is essential for toxicological assessment and environmental monitoring. While its direct application is limited to its use as an analytical standard, the study of Phoratoxon sulfoxide offers valuable insights for the design of novel acetylcholinesterase inhibitors and the exploration of organophosphate scaffolds for therapeutic purposes. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore any potential, albeit unlikely, therapeutic applications of its structural motifs.

References

-

Case report: Treatment of severe phorate poisoning - PMC - NIH. (2025, May 9). Retrieved from [Link]

-

QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed. (2016, June). Retrieved from [Link]

-

Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem. National Institutes of Health. Retrieved from [Link]

-

Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PMC - NIH. Retrieved from [Link]

-

-

Phorate (Pesticide residues in food: 1977 evaluations) - Inchem.org. Retrieved from [Link]

-

-

EXTONET PIP - PHORATE - Oregon State University. (1996, June). Retrieved from [Link]

-

Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PubMed. (2016). Retrieved from [Link]

-

A Rare Case of Suicide by Ingestion of Phorate: A Case Report and a Review of the Literature - PMC - PubMed Central. (2021, January 29). Retrieved from [Link]

-

Analytical conditions for the determination of phorate and metabolites - ResearchGate. Retrieved from [Link]

-

QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed. (2016, June). Retrieved from [Link]

-

Organophosphorus Compounds at 80: Some Old and New Issues - PMC - PubMed Central. Retrieved from [Link]

-

Case report: Treatment of severe phorate poisoning - PMC - NIH. (2025, May 9). Retrieved from [Link]

-

Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry - SciTePress. Retrieved from [Link]

-

Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed. Retrieved from [Link]

-

Pesticide Screening Method with UPLC-MS/MS - Diva-Portal.org. (2015, June 3). Retrieved from [Link]

-

QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International. (2007, November 1). Retrieved from [Link]

-

Discovery of new scaffolds from approved drugs as acetylcholinesterase inhibitors - RSC Publishing. Retrieved from [Link]

-

The QuEChERS Method – - eurl-pesticides.eu. (2006, December 6). Retrieved from [Link]

-

Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety - Embrapa. Retrieved from [Link]

-

Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed. (2018, November 26). Retrieved from [Link]

-

Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease - PubMed. Retrieved from [Link]

-

Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry - ACS Publications. (2022, October 25). Retrieved from [Link]

-

QuEChERS Method for Pesticide Residue Analysis - Phenomenex. (2025, April 1). Retrieved from [Link]

-

Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - RSC Publishing. Retrieved from [Link]

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - MDPI. Retrieved from [Link]

-

Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. Retrieved from [Link]

-

Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS - Waters Corporation. Retrieved from [Link]

-

Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS : Waters. Retrieved from [Link]

-

Succinate prodrugs as countermeasure against acute organophosphate poisoning. (2022, December 7). Retrieved from [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. Retrieved from [Link]

-

Acute Oral Toxicity | Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

-

Phorate | C7H17O2PS3 | CID 4790 - PubChem. National Institutes of Health. Retrieved from [Link]

-

Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones | Request PDF - ResearchGate. Retrieved from [Link]

-

ADME DMPK Studies - Charles River Laboratories. Retrieved from [Link]

-

mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... - ResearchGate. Retrieved from [Link]

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Retrieved from [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Retrieved from [Link]

-

Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow - MDPI. Retrieved from [Link]

-

Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - MDPI. Retrieved from [Link]

-

Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes - MDPI. (2023, March 29). Retrieved from [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. Retrieved from [Link]

-

Evaluation of toxicological effects of organophosphorus pesticide metabolites on human HepG2 cells - PubMed. Retrieved from [Link]

-

Phoratoxon sulfone | C7H17O5PS2 | CID 17427 - PubChem. National Institutes of Health. Retrieved from [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (2019, September 22). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 6. EXTOXNET PIP - PHORATE [extoxnet.orst.edu]

- 7. Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 13. Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new scaffolds from approved drugs as acetylcholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Cholinesterase Inhibition Mechanism of Phoratoxon Sulfoxide

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of phoratoxon sulfoxide, a potent organophosphate cholinesterase inhibitor. Phoratoxon sulfoxide is a key toxic metabolite of the systemic insecticide phorate. This document elucidates the metabolic activation pathway of phorate, details the molecular interactions between phoratoxon sulfoxide and acetylcholinesterase (AChE), presents comparative toxicity data, and provides a standardized experimental protocol for assessing its inhibitory activity. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of neurotoxic agents and their enzymatic targets.

Introduction and Compound Clarification

The study of cholinesterase inhibitors is critical for both toxicology and pharmacology. Organophosphorus (OP) compounds represent a major class of these inhibitors, widely used as pesticides and developed as chemical warfare agents.[1] Their primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the termination of nerve impulses in the cholinergic nervous system.[1][2]

A point of critical importance is the precise identification of the compound . The term "phoratoxon sulfoxide" refers specifically to an oxidative metabolite of the organophosphate insecticide phorate.[3] It should not be confused with "phoratoxin," a toxic peptide of similar name derived from the American mistletoe plant (Phoradendron), which acts primarily by disrupting cell membranes. This guide will focus exclusively on the organophosphate, phoratoxon sulfoxide.

Phorate itself is a thiono-organophosphate, which requires metabolic bioactivation to exert its potent anticholinesterase effects.[4][5] This activation process, occurring primarily in the liver via cytochrome P450 enzymes, transforms the parent compound into a series of more potent metabolites.[4]

Metabolic Activation Pathway

The toxicity of phorate is intrinsically linked to its metabolism. The process involves two primary types of reactions:

-

Desulfuration: The conversion of the phosphorus-sulfur double bond (P=S) to a phosphorus-oxygen double bond (P=O). This creates the "oxon" analogs, which are significantly more potent AChE inhibitors.

-

Sulfoxidation: The oxidation of the thioether sulfur atom to form a sulfoxide, and subsequently a sulfone.

These reactions result in a cascade of metabolites, each with varying degrees of toxicity. The parent compound, phorate, is a relatively weak cholinesterase inhibitor. However, it is metabolized to highly toxic compounds, including phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone.[6] Phoratoxon sulfoxide is one of the most toxic metabolites in this pathway.[6]

Figure 1: Metabolic bioactivation pathways of Phorate.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of phoratoxon sulfoxide is acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, effectively terminating the signal at cholinergic synapses.[7]

The Active Site of AChE

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334 (numbering for human AChE).[8][9] The site is further characterized by an anionic subsite, which binds the quaternary ammonium group of acetylcholine, and an esteratic subsite, where the hydrolysis occurs.[9]

Irreversible Inhibition by Phoratoxon Sulfoxide

Organophosphates like phoratoxon sulfoxide act as irreversible inhibitors of AChE. The mechanism proceeds as follows:

-

Binding: The phoratoxon sulfoxide molecule enters the active site gorge of AChE.

-

Phosphorylation: The phosphorus atom of the organophosphate is electrophilic and is attacked by the nucleophilic hydroxyl group of the Serine-203 residue in the catalytic triad.[9][10]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent phosphoserine bond. A leaving group is displaced in the process.

-

Enzyme Inactivation: The phosphorylated enzyme is catalytically inactive. The bulky, stable phosphate group prevents the binding and hydrolysis of acetylcholine.[9]

-

Aging: Over time, the phosphorylated enzyme-inhibitor complex can undergo a process called "aging." This process typically involves the dealkylation of one of the phosphate's side chains, which further strengthens the bond and makes reactivation by nucleophilic agents like oximes impossible.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a "cholinergic crisis," characterized by symptoms such as muscle fasciculations, respiratory distress, seizures, and ultimately, death.[1][2]

Figure 2: The process of irreversible inhibition of AChE.

Quantitative Analysis of Toxicity

The potency of cholinesterase inhibitors is typically quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The metabolic transformation of phorate results in a dramatic increase in inhibitory potency, with phoratoxon sulfoxide and phoratoxon sulfone being the most toxic metabolites.[6]

Table 1: Comparative Cholinesterase Inhibition by Phorate and its Metabolites

| Compound | IC50 (μM) | Relative Potency (vs. Phorate) |

| Phorate | 3100 | 1x |

| Phorate Sulfoxide | 1500 | ~2x |

| Phorate Sulfone | 40 | ~78x |

| Phoratoxon | 3 | ~1,033x |

| Phoratoxon Sulfoxide | 0.9 | ~3,444x |

| Phoratoxon Sulfone | 0.5 | ~6,200x |

| Data sourced from Kovarova et al., 2013, as cited in a 2025 case report.[6] |

The data clearly demonstrates that the combined desulfuration (to phoratoxon) and sulfoxidation (to sulfoxide) increases the inhibitory potency by over 3,400-fold compared to the parent compound, phorate.

Experimental Protocol: The Ellman's Assay for AChE Inhibition

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[11][12] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Assay

The Ellman's method is a colorimetric assay based on two coupled reactions:[12]

-

Enzymatic Hydrolysis: AChE hydrolyzes the substrate analog acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

-

Colorimetric Reaction: The free sulfhydryl group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

The rate of yellow color formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.

Figure 3: Workflow of the Ellman's colorimetric assay.

Step-by-Step Methodology (96-Well Plate Format)

This protocol describes a standard procedure for determining the IC50 value of phoratoxon sulfoxide.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).

-

0.1 M Phosphate Buffer, pH 8.0.

-

Acetylthiocholine Iodide (ATCI).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phoratoxon sulfoxide.

-

Solvent for inhibitor (e.g., DMSO).

-

96-well microplate and spectrophotometric plate reader.

Procedure:

-

Reagent Preparation:

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).

-

DTNB Solution (3 mM): Prepare fresh in phosphate buffer.

-

ATCI Solution (15 mM): Prepare fresh in phosphate buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of phoratoxon sulfoxide in the appropriate solvent to cover the expected IC50 range (e.g., from 10 µM down to 0.01 nM).

-

-

Assay Plate Setup (in triplicate):

-

Blank Wells: 180 µL of phosphate buffer.

-

Control Wells (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL solvent.

-

Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of the respective phoratoxon sulfoxide dilution.

-

-

Pre-incubation:

-

Gently mix the contents of the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add 20 µL of 3 mM DTNB solution and 20 µL of 15 mM ATCI solution to all wells (except the blank). The final volume will be 200 µL.

-

Immediately place the plate in a reader and measure the kinetic increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Subtract the rate of the blank from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration:

-

% Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Conclusion

Phoratoxon sulfoxide is a highly potent, irreversible inhibitor of acetylcholinesterase. Its toxicity is a direct consequence of metabolic bioactivation from the parent insecticide, phorate, through a combination of desulfuration and sulfoxidation reactions. The mechanism of action involves the covalent phosphorylation of the active site serine residue of AChE, leading to enzyme inactivation and subsequent cholinergic crisis. The quantitative data underscores the dramatic increase in toxicity conferred by this metabolic transformation. The standardized Ellman's assay provides a robust and reliable method for quantifying the inhibitory potency of phoratoxon sulfoxide and related organophosphorus compounds, which is essential for both toxicological assessment and the development of potential countermeasures.

References

-

Kardos, S. A., & Sultatos, L. G. (2000). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 58(1), 164-171. Available at: [Link]

-

Figueiredo, T. H., de Araujo Furtado, M., Pidoplichko, V. I., & Braga, M. F. M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15159. Available at: [Link]

-

Wikipedia contributors. (2024). Acetylcholinesterase inhibitor. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Main, A. R. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 113(5), 829–840. Available at: [Link]

-

Armored Casual. (2024). Organophosphate poisoning and treatment. YouTube. Available at: [Link]

-

Snider, T. H., et al. (2018). Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig. Toxicology and Applied Pharmacology, 355, 149-157. Available at: [Link]

-

Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences, 80(2), 239-248. Available at: [Link]

-

Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 523-529. Available at: [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335. Available at: [Link]

-

Spande, T. F., et al. (2009). Discovery of new classes of compounds that reactivate acetylcholinesterase inhibited by organophosphates. Journal of Medicinal Chemistry, 52(11), 3347–3357. Available at: [Link]

-

Environmental Protection Agency. (1972). The Metabolism of High Concentrations of the Organophosphorus Insecticide Phorate Applied Foliarly to Selected Plant Species. EPA. Available at: [Link]

-

Li, Y., et al. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Pharmacology, 16, 1552555. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cholinesterase Inhibitory Activity of N-Phosphorylated/ N-Tiophosphorylated Tacrine. PubMed. Available at: [Link]

-

Godin, S. J. (2019). Brain and hepatic microsomal metabolism of phorate. Mississippi State University Scholars Junction. Available at: [Link]

-

Wikipedia contributors. (2023). Phorate. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic pathways of phorate. ResearchGate. Available at: [Link]

-

Pohanka, M. (2012). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure, cholinesterase inhibitory activity, evaluation of insecticidal activities, and computational studies of new phosphonic acids. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). Time course of inhibition of acetylcholinesterase and aliesterases following parathion and paraoxon exposures in rats. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phoratoxon sulfoxide. PubChem Compound Database. Available at: [Link]

-

National Institutes of Health. (n.d.). Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. Phorate - Wikipedia [en.wikipedia.org]

- 6. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Before you continue to YouTube [consent.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Toxicological Profile of Phoratoxon Sulfoxide: A Technical Guide for Researchers

Introduction

Phorate, a potent organophosphate insecticide, has been utilized for decades in agriculture to control a wide range of pests. However, its high toxicity and the emergence of highly toxic metabolites have raised significant concerns for human health and the environment.[1][2] This technical guide provides an in-depth toxicological profile of Phoratoxon sulfoxide, a principal and highly toxic metabolite of Phorate.[3] The transformation of Phorate into Phoratoxon sulfoxide represents a critical bioactivation process, resulting in a compound with significantly enhanced inhibitory effects on acetylcholinesterase, the primary target of organophosphate toxicity.[3][4] Understanding the toxicological characteristics of Phoratoxon sulfoxide is paramount for researchers, scientists, and drug development professionals engaged in the fields of toxicology, environmental science, and pharmacology. This guide offers a comprehensive analysis of its mechanism of action, metabolic pathways, toxicological parameters, and the methodologies for its assessment, while also highlighting critical data gaps that warrant further investigation.

Chemical Identity and Physicochemical Properties

Phoratoxon sulfoxide is an organothiophosphate that is structurally characterized by a sulfinyl group attached to the ethylthiomethyl side chain of the Phoratoxon molecule.

| Property | Value | Source |

| IUPAC Name | O,O-Diethyl S-(ethylsulfinylmethyl) phosphorothioate | [5] |

| CAS Number | 2588-05-8 | [5] |

| Molecular Formula | C₇H₁₇O₄PS₂ | [5] |

| Molecular Weight | 260.31 g/mol | [5] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Phoratoxon sulfoxide, consistent with other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[6][7][8] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[8] By inhibiting AChE, Phoratoxon sulfoxide leads to an accumulation of ACh, resulting in the overstimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a state of cholinergic crisis characterized by a range of severe clinical manifestations.[3][6]

The inhibition of AChE by Phoratoxon sulfoxide involves the phosphorylation of a serine residue within the active site of the enzyme, forming a stable covalent bond. This process effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[9]

Pharmacokinetics: The Metabolic Activation of Phorate

Phoratoxon sulfoxide is not typically encountered as a primary environmental contaminant but is rather formed in vivo and in the environment through the metabolic oxidation of its parent compound, Phorate.[3][10] The absorption of Phorate is rapid through oral, dermal, and inhalation routes.[11] Following absorption, Phorate undergoes extensive metabolism, primarily in the liver, by cytochrome P450 monooxygenases.[3][4] This metabolic process involves a series of oxidation steps that convert the parent thion (P=S) form to the more potent oxon (P=O) form, and the thioether group to sulfoxide and sulfone derivatives.[3][7][10]

The metabolic pathway leading to the formation of Phoratoxon sulfoxide and other toxic metabolites is a critical determinant of Phorate's overall toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phoratoxon sulfoxide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Treatment:

-

Prepare serial dilutions of Phoratoxon sulfoxide in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specific exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow formazan crystal formation.

-

-

Solubilization:

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Data Gaps and Future Research

This technical guide has synthesized the available information on the toxicological profile of Phoratoxon sulfoxide. However, several critical data gaps remain that necessitate further research:

-

In Vivo Acute Toxicity: There is a pressing need for the determination of in vivo acute toxicity parameters, such as LD50 values, for Phoratoxon sulfoxide in relevant animal models.

-

Toxicokinetics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Phoratoxon sulfoxide is currently lacking.

-

AChE Inhibition Kinetics: Detailed kinetic studies to determine the rate constants (Ki, k_on, k_off) for the interaction of Phoratoxon sulfoxide with acetylcholinesterase from different species are required.

-

Ecotoxicology: The toxicity of Phoratoxon sulfoxide to a range of non-target environmental organisms needs to be thoroughly investigated to assess its ecological risk.

-

Sub-chronic and Chronic Toxicity: Long-term exposure studies are necessary to evaluate the potential for cumulative toxicity and other chronic health effects.

Conclusion

Phoratoxon sulfoxide is a highly potent toxic metabolite of the organophosphate insecticide Phorate. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to severe neurotoxicity. While in vitro data clearly demonstrates its high toxicity relative to the parent compound, significant gaps exist in our understanding of its in vivo toxicology, toxicokinetics, and ecotoxicology. The information and protocols presented in this guide are intended to provide researchers with a solid foundation for further investigation into the toxicological profile of this important and hazardous compound. Addressing the identified data gaps is crucial for a comprehensive risk assessment and for the development of effective strategies to mitigate the potential adverse effects of Phorate and its metabolites on human and environmental health.

References

-

EXTOXNET PIP - PHORATE - Oregon State University. (n.d.). Retrieved from [Link]

- Pesticide Fact Sheet: Phorate. (1985).

- High-Purity Phorate-oxon-sulfoxide Standards for Accurate Analysis. (n.d.). HPC Standards GmbH.

- Ross, M. K., & Sp-ada, A. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 183(2), 404–414.

- Kunlun, W., Jun, Y., Shiming, X., Jie, S., Mingqiang, G., Yuxia, Z., & Weichun, M. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Toxicology, 7, 1581362.

- Lucento, M. A. (2020).

- Phorate 10CG: Overview of uses, environmental impact, and safety concerns. (2025). Journal of Environmental Management, 375, 119258.

- Singh, B. K., & Walker, A. (2021). Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions. Journal of Basic Microbiology, 61(10), 913–925.

- Phorate oxon sulfoxide SDS, 2588-05-8 Safety D

- Phorate-oxon-sulfoxide - Traceable Reference Standard for Residue Analysis (CAS 2588-05-8). (n.d.).

- Moyer, R. A., Jay, L. S., & Wallace, C. P. (2018). Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon (PHO). Toxicology and Applied Pharmacology, 355, 103–109.

- Phorate Degradation P

- Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 92(1), 137–145.

- Kunlun, W., Jun, Y., Shiming, X., Jie, S., Mingqiang, G., Yuxia, Z., & Weichun, M. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Toxicology, 7, 1581362.

- Phorate Summary Document Registration Review: Initial Docket. (2013).

- Hong, F., & Pehkonen, S. O. (1998). Hydrolysis of Phorate Using Simulated Environmental Conditions: Rates, Mechanisms, and Product Analysis. Journal of Agricultural and Food Chemistry, 46(10), 4276–4281.

- Phorate in the United States: Harmful Health Effects and Widespread Use. (n.d.). Earthjustice.

- Dar, M. A., Baba, Z. A., & Kaushik, G. (2022). A review on phorate persistence, toxicity and remediation by bacterial communities. Pedosphere, 32(1), 34–49.

- Snider, A. M., Williams, A. D., & Rock, C. M. (2016). Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1056–1066.

- Phorate Facts. (2001).

- Phorate-sulfoxide Reference Materials for Accurate Residue Analysis. (n.d.). HPC Standards GmbH.

- Phorate Sulfoxide - Traceable Reference Standard for Residue Analysis (CAS 2588-03-6). (n.d.).

-

Phorate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Phorate | C7H17O2PS3 | CID 4790. (n.d.). PubChem.

- Interim Reregistration Eligibility Decision for Phorate. (2001).

- Dieter, C. D., Duffy, W. G., & Flake, L. D. (1996). Effect of phorate on wetland macroinvertebrates. Environmental Toxicology and Chemistry, 15(3), 308–312.

- Phorate oxon sulfoxide. (n.d.). Analytical Standard Solutions (A2S).

- Sun, G., Jia, S., Liu, Y., Zhang, C., & Li, Y. (2013). Metabonomics evaluation of urine from rats administered with phorate under long-term and low-level exposure by ultra-performance liquid chromatography-mass spectrometry. Journal of Applied Toxicology, 33(11), 1279–1288.

- Human Health Risk Assessment, Phorate. (1999).

- Pesticide toxicity in Australian native birds. (2022). Wildlife Health Australia.

- Phorate Human Health Assessment Scoping Document. (2009).

- Wang, J., Wei, Y., Zhang, Y., Wang, Y., Pang, W., & Du, Z. (2018). Effect of Phorate on the Development of Hyperglycaemia in Mouse and Resistance Genes in Intestinal Microbiota. International Journal of Molecular Sciences, 19(11), 3362.

- Saquib, Q., Al-Khedhairy, A. A., Siddiqui, M. A., & Musarrat, J. (2019). Phorate triggers oxidative stress and mitochondrial dysfunction to enhance micronuclei generation and DNA damage in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 403043.

-

Phorate. (n.d.). In Britannica. Retrieved January 14, 2026, from [Link]

- Kumar, V., Gill, K. D., & Singh, P. (2021).

- Phor

- Elliott, J. E., Langelier, K. M., Mineau, P., & Wilson, L. K. (1997).

- How to Reduce Bee Poisoning from Pesticides. (n.d.). OSU Extension Service.

- Phorate Sulfoxide - Data Sheet. (n.d.).

- Phorate Sulfoxide | CAS 2588-03-6. (n.d.). LGC Standards.

Sources

- 1. Phorate - Wikipedia [en.wikipedia.org]

- 2. Phorate | Organophosphate, Insecticide, Teratogenicity | Britannica [britannica.com]

- 3. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. EXTOXNET PIP - PHORATE [extoxnet.orst.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Phoratoxon Sulfoxide

Executive Summary

Phoratoxon sulfoxide is a principal and relatively persistent metabolite of the organophosphate insecticide, Phorate. Understanding its behavior in the environment is critical for accurate risk assessment and the development of effective remediation strategies. This guide provides a detailed examination of the formation, environmental fate, and degradation pathways of phoratoxon sulfoxide. We will explore the key abiotic and biotic mechanisms that govern its transformation, including hydrolysis and microbial metabolism. Furthermore, this document outlines the critical environmental factors influencing its persistence and mobility and presents a comprehensive, field-proven protocol for its analytical determination in environmental matrices. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the study of pesticide toxicology and environmental chemistry.

Introduction: The Genesis of a Persistent Metabolite

The systemic organophosphate insecticide Phorate (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is widely used to control a range of agricultural pests.[1] Upon its introduction into the environment, Phorate undergoes rapid metabolic transformation through two primary oxidative pathways.[1] The first involves the oxidation of the thioether sulfur to form phorate sulfoxide and subsequently phorate sulfone.[2] The second, and of particular interest to this guide, involves the desulfuration of the P=S bond to its oxygen analog, phoratoxon. This phoratoxon intermediate is then subject to the same thioether oxidation, yielding phoratoxon sulfoxide and, ultimately, phoratoxon sulfone.[2]

While the parent Phorate compound degrades relatively quickly in soil, with a half-life of just a few days, its oxidative metabolites, including phorate sulfoxide and phoratoxon sulfoxide, are significantly more persistent.[2] Phorate sulfoxide, for instance, has a reported half-life of 75 days in sandy loam soil.[2] This increased persistence necessitates a thorough understanding of the specific environmental fate of these transformation products.

Physicochemical Profile: Phoratoxon Sulfoxide

A foundational understanding of a compound's physical and chemical properties is essential to predict its environmental behavior.

| Property | Value | Source |

| IUPAC Name | 1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | [3] |

| Molecular Formula | C₇H₁₇O₄PS₂ | [3] |

| Molecular Weight | 260.3 g/mol | [3] |

| CAS Number | 2588-05-8 | [3] |

| Classification | Pesticide Degradation Product | [3] |

Environmental Transformation Pathways of Phorate

The environmental degradation of Phorate is not a simple one-step process but a complex web of oxidative transformations. The initial oxidation is rapid, leading to the formation of sulfoxides and sulfones, which then become the dominant residual compounds in the soil matrix. Phoratoxon and its subsequent oxidized metabolites were detected at lower levels in field experiments.

Caption: Oxidative degradation pathways of Phorate in the environment.

Abiotic Degradation Mechanisms

Abiotic processes, driven by chemical reactions with the environment in the absence of biological activity, are significant contributors to the transformation of phoratoxon sulfoxide.

Hydrolysis

Hydrolysis is a primary abiotic degradation route for organophosphates. For phorate sulfoxide, the rate of this reaction is highly dependent on pH.[2] The process involves the nucleophilic attack on the phosphorus center, leading to the cleavage of the ester bond.

Causality: The significant increase in hydrolysis rate under alkaline conditions (pH 9) is a classic example of base-catalyzed hydrolysis. The higher concentration of hydroxide ions (OH⁻), a strong nucleophile, facilitates a more rapid cleavage of the phosphorus-ester linkage compared to neutral or acidic conditions. At lower pH values (5-7), de-esterification is the predominant reaction.[2]

Quantitative Data:

| Compound | pH | Temperature (°C) | Half-life (Days) |

| Phorate Sulfoxide | 5 | 25 | 185 |

| Phorate Sulfoxide | 7 | 25 | 118 |

| Phorate Sulfoxide | 9 | 25 | 7.02 |

| Phorate Sulfone | 5 | 25 | 77.1 |

| Phorate Sulfone | 7 | 25 | 60.2 |

| Phorate Sulfone | 9 | 25 | 5.25 |

| Data sourced from a 2005 pesticide residue report.[2] |

Photolysis

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific photolysis data for phoratoxon sulfoxide is limited, the general behavior of sulfoxides and organophosphates suggests it is a potential, albeit likely minor, degradation pathway. Sulfoxides can undergo photoinduced racemization and C-S bond cleavage upon direct irradiation.[4][5] The presence of photosensitizers in the environment, such as humic substances in water, could potentially accelerate this process.

Biotic Degradation: The Microbial Engine

The primary engine for the ultimate breakdown of organophosphate pesticides in the environment is microbial metabolism.[6][7] Diverse communities of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of mineralizing these xenobiotic compounds, often utilizing them as a source of carbon, phosphorus, or nitrogen.[7][8]

Expert Insight: The ability of microbes to degrade compounds like phoratoxon sulfoxide is a result of evolutionary pressure. Environments with a history of pesticide application often harbor microbial populations with enhanced degradative capabilities. This adaptation is driven by the recruitment and evolution of enzymes, primarily phosphotriesterases (PTEs), which catalyze the hydrolysis of the P-O ester bonds common to organophosphates.[8][9] This enzymatic hydrolysis typically results in less toxic metabolites.[8] Genera such as Pseudomonas, Aspergillus, and Arthrobacter are well-documented for their capacity to degrade organophosphates.[6][10]

Environmental Mobility and Persistence

The fate of phoratoxon sulfoxide is not only about degradation but also about its movement and persistence in the environment.

-

Mobility & Leaching: Field studies consistently show that Phorate and its primary metabolites, including the sulfoxide and sulfone forms, exhibit low mobility in soil. The majority of residues are typically found within the top 7.5 cm of soil, indicating that these compounds do not readily leach into deeper soil layers or groundwater.[2]

-

Persistence: As previously noted, the oxidative metabolites are the most persistent components. The conversion of Phorate to phorate sulfoxide and phorate sulfone is rapid, and these metabolites then degrade more slowly, becoming the primary terminal residues of concern.[2]

Analytical Methodologies for Environmental Monitoring

Reliable and validated analytical methods are the cornerstone of any environmental fate study. The quantification of phoratoxon sulfoxide in complex matrices like soil, water, and biological tissues requires sophisticated sample preparation and instrumental analysis.

Trustworthiness through Self-Validation: The protocol described below is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This approach is self-validating through the use of matrix-matched calibrations and internal standards, which correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and reproducibility.[11]

Caption: Standard analytical workflow for Phoratoxon Sulfoxide analysis.

Detailed Experimental Protocol: QuEChERS and UPLC-MS/MS

This protocol provides a step-by-step methodology for the determination of phoratoxon sulfoxide and related metabolites in a soil matrix.

-

Sample Homogenization:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

For fortified samples or as a quality control measure, spike with a known concentration of phoratoxon sulfoxide standard.

-

Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl). The magnesium sulfate absorbs water, improving the partitioning of the analyte into the acetonitrile layer.

-

Immediately cap and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

-

-

Phase Separation:

-

Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant (top layer) from the soil and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine, PSA).

-